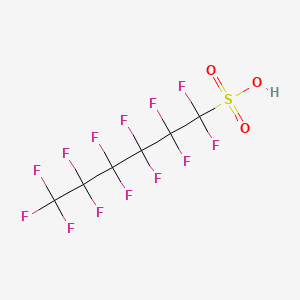
Ácido perfluorhexanosulfónico
Descripción general
Descripción
Synthesis Analysis
The synthesis of PFHxS and related PFAS typically involves electrochemical fluorination or the telomerization process, where hydrocarbon precursors are partially or fully fluorinated. These production methods contribute to the environmental release of PFAS, including PFHxS. The industrial transition to replace long-chain PFAS like PFOA and PFOS has led to the use of alternatives like PFHxS. However, information on these replacements, including PFHxS, is scarce, hampering risk assessment and management.
Molecular Structure Analysis
PFHxS consists of a perfluorinated carbon chain and a sulfonic acid group, contributing to its unique properties of high water solubility, negligible vapor pressure, and moderate sorption to solids. These physicochemical properties influence its environmental behavior, including its persistence and potential for bioaccumulation.
Chemical Reactions and Properties
PFHxS, due to its strong carbon-fluorine bonds and sulfonate group, is resistant to environmental degradation processes such as hydrolysis, photolysis, and biodegradation. This resistance leads to its indefinite environmental persistence. The degradation mechanisms of PFHxS in the environment are limited, with existing chemical methods for PFAS reduction involving complex reactions that are yet to be fully understood.
Physical Properties Analysis
The physical properties of PFHxS, including its water solubility and resistance to degradation, contribute to its widespread detection in the environment. These properties result in its accumulation in water bodies, particularly oceans, where it poses risks to aquatic life and through bioaccumulation, to human health.
Chemical Properties Analysis
PFHxS's chemical stability, combined with its ability to bioaccumulate, underlines the challenges in managing its environmental and health impacts. Its presence in the environment and potential for human exposure through water and food necessitates ongoing research into its toxicological effects and the development of effective treatment and reduction strategies.
For detailed insights and research findings on Perfluorohexanesulfonic acid, including its synthesis, environmental fate, and potential health impacts, the following resources provide comprehensive analyses and reviews:
- Environmental presence and potential toxicity of PFAS, with a focus on dietary exposure and health risks associated with PFHxS and other PFAS (Domingo & Nadal, 2017).
- A critical review of PFAS, including PFHxS, their environmental distribution, and human exposure pathways (Domingo & Nadal, 2019).
- Analysis of the degradation mechanisms of PFAS through chemical methods, highlighting the challenges in effectively reducing PFHxS and similar compounds in the environment (Deng et al., 2021).
Aplicaciones Científicas De Investigación
Toxicología ambiental
PFHxS: es ampliamente estudiado en toxicología ambiental debido a su persistencia y potencial de bioacumulación. Es un miembro de la familia de sustancias perfluoroalquilicos y polifluoroalquilicos (PFAS), conocidas por su resistencia a la degradación {svg_1}. La investigación se centra en comprender su impacto en los ecosistemas y la salud humana, particularmente su papel en las enfermedades crónicas cuando está presente en el medio ambiente.
Aplicaciones industriales
En el sector industrial, PFHxS se utiliza como tensioactivo en la producción de fluoropolímeros {svg_2}. Sus propiedades lo hacen ideal para crear recubrimientos resistentes al agua y las manchas en varios productos de consumo, incluidos alfombras, textiles y materiales de envasado de alimentos {svg_3}.
Extinción de incendios
PFHxS: se ha empleado en espuma formadora de película acuosa (AFFF) utilizada para la extinción de incendios {svg_4}. Su eficacia en la extinción de incendios de combustible de hidrocarburos lo convierte en un componente crítico en las espumas contra incendios, aunque su persistencia ambiental ha generado preocupaciones y regulaciones.
Protección de superficies
La resistencia del compuesto a las manchas, la grasa y el agua ha llevado a su uso como agente de protección de superficies. Se aplica en productos de limpieza y pulido para proporcionar una capa protectora que repele los contaminantes y conserva la apariencia del material {svg_5}.
Investigación médica
En la investigación médica, PFHxS se investiga por sus posibles efectos en la salud humana. Los estudios han relacionado la exposición a PFHxS con alteraciones de la función hepática y una posible asociación con la enfermedad del hígado graso no alcohólico (NAFLD) {svg_6}. Comprender estos efectos es crucial para desarrollar pautas de seguridad.
Ciencia reguladora
Dado su uso generalizado y las preocupaciones ambientales, PFHxS es objeto de ciencia reguladora. Agencias como la EPA realizan revisiones toxicológicas para evaluar los riesgos y establecer directrices para su uso y eliminación seguros {svg_7}.
Mecanismo De Acción
Target of Action
Perfluorohexanesulfonic acid (PFHxS) is a synthetic chemical compound and a member of the group of per and polyfluoroalkyl substances (PFASs) . It is an anionic fluorosurfactant . PFHxS has been used industrially as a surfactant to make fluoropolymers, as a surfactant or surface protection agent for cleaning and polishing products, and in other industrial fluids or water-proofing agents .
Mode of Action
PFHxS has a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds . In humans, PFHxS binds to blood albumin , and relatively little PFHxS is found in the liver compared to longer chain PFASs such as PFOS .
Biochemical Pathways
Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms . The half-life of PFASs in human blood generally decreases with decreasing backbone (CF2) length. Pfhxs is an unusual exception in that its half-life is greater than both longer and shorter chain equivalents such as pfos or pfbs .
Pharmacokinetics
The pharmacokinetics of PFHxS are characterized by its persistence in the environment and bioaccumulative properties . It is resistant to hydrolysis, photolysis, and biodegradation, which leads to its persistence in the environment .
Result of Action
It is known that pfhxs is a persistent organic pollutant with bioaccumulative properties . It remains ubiquitous in many environments and within the general population, and is one of the most commonly detected PFASs .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of PFHxS. Concerns about PFHxS and other PFAS stem from the resistance of these compounds to hydrolysis, photolysis, and biodegradation, which leads to their persistence in the environment .
Safety and Hazards
Direcciones Futuras
The secondary formation of PFHxS during drinking water disinfection has been evidenced, providing scientific support for chemical management of PFHxS and PFHxS-related compounds . The IRIS Program has released the draft IRIS Toxicological Review of Perfluorohexanesulfonic Acid (PFHxS) and Related Salts for public comment and external peer review .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHDEAJFRJCDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13SO3H, C6HF13O3S | |
| Record name | PFHxS | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040150 | |
| Record name | Perfluorohexanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
238-239 °C | |
| Record name | Perfluorohexanesulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.841 g/cu cm | |
| Record name | Perfluorohexanesulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Perfluorohexanesulfonate (PFHxS) is one of the most widely distributed perfluoroalkyl compounds (PFCs) and its possible neurotoxicity has been suggested. However, the effects of PFHxS on neuronal function remain to be elucidated. In this study, the effects of PFHxS on neuronal cell death and the underlying mechanisms were examined. Cerebellar granule cells (CGCs) were isolated from 7-day old rat pups and maintained in culture for additional 7d. The apoptotic effects of PFHxS were determined by caspase-3 activity and TUNEL staining. PFHxS increased the apoptotic death of CGC in concentration-dependent manner. It also increased the activation of ERK1/2, JNK and p38 MAPK with different temporal activation. PD98059, an inhibitor of ERK1/2 pathway, completely blocked PFHxS-induced apoptosis whereas SP600125, a JNK inhibitor, significantly increased the apoptosis, showing their opposite roles in the apoptosis of CGCs. Treatment of antioxidants, Trolox or N-acetylcysteine (NAC), completely blocked ROS generation by PFHxS but neither of these antioxidants prevented PFHxS-induced apoptosis, suggesting that ROS may not play a key role in the process of apoptosis. PD98059 prevented ROS accumulation by PFHxS but the ERK1/2 activation was not affected by Trolox or NAC. These results indicate that ROS is one of downstream targets of ERK1/2, not vice versa. Taken together, PFHxS increased apoptosis of CGC in ERK1/2-dependent manner, where downstream pathway other than ROS may play a major role. ... | |
| Record name | Perfluorohexanesulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
355-46-4 | |
| Record name | Perfluorohexanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorohexanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorohexanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorohexane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROHEXANE SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU6Y1E592S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perfluorohexanesulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



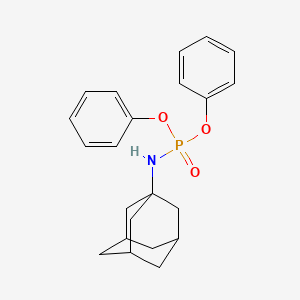
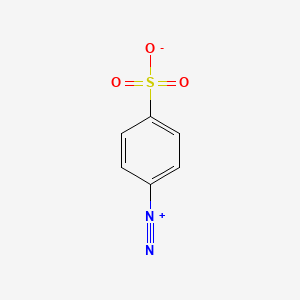
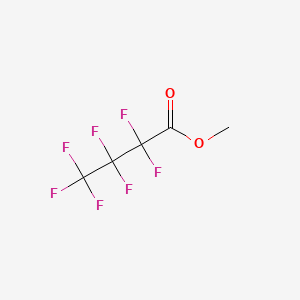



![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-,(5R,6S)-](/img/structure/B1199095.png)
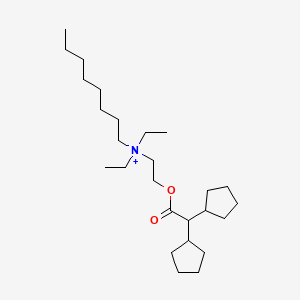





![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-4-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1199108.png)